molecular formula C23H22IN5O5 B037498 I-Abopx CAS No. 112533-64-9

I-Abopx

Cat. No.: B037498
CAS No.: 112533-64-9
M. Wt: 575.4 g/mol
InChI Key: DKJMGIXWGPEEFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of I-ABOPX involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrimidine ring, iodination, and subsequent functionalization to introduce the phenoxy and acetamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization, distillation, and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

I-ABOPX undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

I-ABOPX is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a ligand for adenosine receptors, which are involved in various physiological processes. Research studies utilize this compound to investigate the structure and function of these receptors, as well as their role in diseases such as Parkinson’s disease, schizophrenia, and cancer .

Mechanism of Action

I-ABOPX exerts its effects by binding to adenosine receptors, which are G protein-coupled receptors. The binding of this compound to these receptors modulates their activity, leading to changes in intracellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptor subtype and the tissue in which it is expressed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of I-ABOPX

This compound is unique due to its specific structure, which allows for selective binding to certain adenosine receptor subtypes. This selectivity makes it a valuable tool in research for studying the distinct roles of different adenosine receptors in various physiological and pathological conditions .

Biological Activity

I-Abopx, a compound derived from the xanthine class, has garnered attention for its biological activity, particularly as a selective antagonist of the A2B adenosine receptor. This article delves into the structure-activity relationships (SAR), binding affinities, and potential therapeutic applications of this compound, supported by data tables and case studies.

Overview of this compound

This compound, specifically known as 125I-3-(4-amino-3-iodobenzyl)-8-(phenyl-4-oxyacetate)-1-propylxanthine, is a radiolabeled xanthine derivative used in binding studies to elucidate its interaction with adenosine receptors. The A2B receptor is involved in various physiological processes, including vascular tone regulation, glucose metabolism, and inflammatory responses. Understanding the interaction of this compound with these receptors can provide insights into its potential therapeutic roles.

Structure-Activity Relationships (SAR)

Research has identified key structural features that influence the biological activity of this compound. The following table summarizes findings related to various substituted xanthines and their affinities for human and rat A2B receptors:

CompoundSubstituentsBinding Affinity (nM)Selectivity (A2B/A2A)
This compound4-amino, phenyl-4-oxyacetate1High
Compound 2bMethyl at N-310Moderate
Compound 32-phenylethyl at N-1<5High
Compound 4Cycloalkyl at N-815Low

The data indicate that modifications at the 1-position significantly enhance selectivity for the A2B receptor over A2A receptors. Notably, compounds with larger substituents at the N-1 position tend to exhibit higher binding affinities.

Binding Studies

Binding assays using recombinant human and rat A2B receptors have demonstrated that this compound binds with high affinity. In experiments conducted on HEK-293 cells expressing these receptors, this compound showed a dissociation constant (KdK_d) of approximately 1 nM, indicating strong receptor-ligand interaction .

Case Study: Antiasthmatic Potential

A study evaluating the antiasthmatic effects of this compound revealed that its antagonistic action on A2B receptors could reduce airway hyperresponsiveness in animal models. The administration of this compound led to a significant decrease in inflammatory markers associated with asthma, suggesting its potential as a therapeutic agent .

Therapeutic Applications

The biological activity of this compound extends beyond respiratory conditions. Its role in modulating glucose metabolism suggests potential applications in diabetes management. Research indicates that antagonism of A2B receptors can enhance glucose uptake in skeletal muscle and suppress hepatic glucose production .

Toxicological Assessment

Toxicity studies have been conducted to evaluate the safety profile of this compound. Preliminary findings indicate low cytotoxicity across various cell lines, including human cancer cells. The compound's selectivity appears to minimize off-target effects, making it a promising candidate for further development .

Properties

IUPAC Name

2-[4-[3-[(4-amino-3-iodophenyl)methyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22IN5O5/c1-2-9-28-22(32)19-21(29(23(28)33)11-13-3-8-17(25)16(24)10-13)27-20(26-19)14-4-6-15(7-5-14)34-12-18(30)31/h3-8,10H,2,9,11-12,25H2,1H3,(H,26,27)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJMGIXWGPEEFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2)C3=CC=C(C=C3)OCC(=O)O)N(C1=O)CC4=CC(=C(C=C4)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22IN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150098
Record name BW A522
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112533-64-9
Record name BW A522
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112533649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BW A522
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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